molecular formula C11H18N2O2 B2517626 5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 956769-26-9

5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2517626
CAS RN: 956769-26-9
M. Wt: 210.277
InChI Key: NVZFJIYEHGFPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. The first paper discusses the synthesis of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, which are important intermediates for creating heterocyclic systems such as pyrazolotriazoles. The synthesis involves the use of voltammetry in nonaqueous media to study the anodic oxidation mechanism influenced by different para substituents on the benzene ring . The second paper outlines a direct synthesis method for substituted pyrazoles through a 3+2 annulation method. This method utilizes a Knoevenagel approach to prepare (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde. Subsequent cyclocondensation with phenylhydrazine hydrochloride in acetic acid under reflux conditions yields ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of the synthesized pyrazole derivatives is crucial for understanding their properties and potential applications. In the second paper, the 3D molecular structure of the synthesized compound was confirmed using single crystal X-ray diffraction studies. The structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by various substituents. The first paper examines the electrochemical behavior of pyrazole compounds with different para substituents, which affects the anodic oxidation mechanism. This study provides insights into the electronic effects of substituents on the chemical reactivity of the pyrazole ring . The second paper does not explicitly discuss the chemical reactions of the synthesized compound but evaluates its antioxidant properties, which are related to its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and substituents. The second paper provides a comprehensive analysis of the physical and chemical properties of the synthesized pyrazole derivative, including spectroscopic methods (NMR, mass, UV-Vis, CHN analysis), and theoretical calculations (DFT, HOMO/LUMO, MEP, Hirshfeld surface, Mulliken population analysis). The experimental data is in good agreement with the optimized theoretical structure parameters. The compound's antioxidant properties were evaluated in vitro, demonstrating its potential as an antioxidant agent .

Scientific Research Applications

Facile Synthesis and Antioxidant Evaluation of Heterocycles

A study by Laroum et al. (2019) focused on the synthesis of isoxazolone derivatives, demonstrating their significant biological and medicinal properties. This research highlights the utility of multi-component reactions for preparing heterocycles, which are crucial intermediates for synthesizing numerous chemical compounds. The methodology could be relevant for synthesizing and evaluating derivatives of pyrazole compounds, including “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde,” for their antioxidant properties and potential applications in organic agriculture and chemical transformations (Laroum, Boulcina, Bensouici, & Debache, 2019).

Pyrazoline Derivatives as Anticancer Agents

Research by Ray et al. (2022) highlights the synthesis of pyrazoline derivatives to exhibit a high biological effect, specifically anticancer activity. This underscores the importance of pyrazoline and its derivatives in pharmaceutical chemistry, suggesting potential applications of “this compound” in developing anticancer agents, given its structural similarity to pyrazoline derivatives (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).

Pyrazolines in Therapeutic Applications

Shaaban, Mayhoub, and Farag (2012) reviewed the therapeutic applications of pyrazoline derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic properties among others. This indicates the broad therapeutic potential of pyrazoline compounds, suggesting that “this compound” could also have various medicinal applications (Shaaban, Mayhoub, & Farag, 2012).

Hybrid Catalysts in Heterocycle Synthesis

A review by Parmar, Vala, and Patel (2023) discussed the application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, essential in medicinal and pharmaceutical industries. This suggests that complex compounds like “this compound” might benefit from advanced synthetic methods using hybrid catalysts for potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

5-ethoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11-10(7-14)9(4)12-13(11)6-8(2)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFJIYEHGFPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NN1CC(C)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.